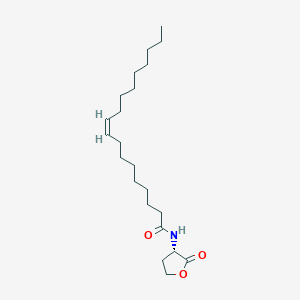
all-trans 4-Keto Retinoic Acid-(9-methyl)-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 is a synthetic retinoid compound Retinoids are a class of chemical compounds that are chemically related to vitamin A and are used in medicine primarily due to their effects on cell growth and differentiation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of all-trans 4-Keto Retinoic Acid-(9-methyl)-d3 typically involves multiple steps, starting from commercially available precursors. The process often includes:
Oxidation: The initial step involves the oxidation of a suitable precursor to introduce the keto group.
Isomerization: This step ensures the formation of the all-trans configuration.
Deuteration: The incorporation of deuterium (d3) is done to enhance the stability and traceability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps to ensure the final product meets the required specifications for medical and research applications.
Chemical Reactions Analysis
Types of Reactions
All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, affecting its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized retinoid derivatives, while reduction can produce hydroxylated forms of the compound.
Scientific Research Applications
All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and its reactivity.
Biology: The compound is studied for its effects on cell differentiation and growth, particularly in stem cell research.
Industry: The compound is used in the formulation of skincare products and pharmaceuticals due to its beneficial effects on skin health.
Mechanism of Action
The mechanism of action of all-trans 4-Keto Retinoic Acid-(9-methyl)-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. This mechanism is crucial for its therapeutic effects in treating skin disorders and cancer.
Comparison with Similar Compounds
Similar Compounds
All-trans Retinoic Acid: A naturally occurring retinoid with similar biological activities but lacks the keto and methyl modifications.
13-cis Retinoic Acid: Another retinoid used in acne treatment, differing in its isomeric form.
9-cis Retinoic Acid: Known for its ability to bind both RARs and RXRs, unlike all-trans retinoic acid which primarily binds RARs.
Uniqueness
All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 is unique due to its specific structural modifications, including the keto group, the 9-methyl group, and the deuterium atoms. These modifications enhance its stability, bioavailability, and specificity in targeting retinoic acid receptors, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
(2E,4E,6E,8E)-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-LMOMAJEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(C(=O)CCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)

![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584325.png)


![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)



